molecular formula C9H15N3OS2 B2516441 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 393565-21-4

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2516441
CAS No.: 393565-21-4
M. Wt: 245.36
InChI Key: RTWLZDCGGHYIND-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a versatile scaffold recognized for its significant potential in pharmaceutical research and drug discovery. This particular molecule is built on a 1,3,4-thiadiazole ring substituted at the 2-position with a 3-methylbutanamide group and at the 5-position with an ethylsulfanyl moiety. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry due to its high aromaticity, favorable metabolic stability, and ability to engage in hydrogen bonding, which allows it to interact with diverse biological targets . Compounds containing this ring system have demonstrated a wide spectrum of biological activities, making them a rich area for investigative studies. The primary research value of this compound and its analogs lies in the exploration of new anticancer and antimicrobial agents. 1,3,4-Thiadiazole derivatives have shown promising antiproliferative activity against various human cancer cell lines. For instance, specific derivatives have been found to induce cell cycle arrest at the G2/M phase, likely through the inhibition of CDK1, while others can induce apoptosis and necrosis in breast cancer cells (MCF-7) . Furthermore, structural hybrids incorporating the 1,3,4-thiadiazole ring and a carboxamide linker have displayed potent and selective cytotoxicity towards cancer cells, inducing apoptosis by significantly increasing the Bax/Bcl-2 ratio and caspase 9 levels . Beyond oncology, 1,3,4-thiadiazole-2-carboxamide derivatives have also been investigated as anti-infective agents, showing significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as notable anti-inflammatory properties by inhibiting protein denaturation . The "ethylsulfanyl" side chain at the 5-position of the thiadiazole ring is a common feature in many bioactive molecules and is considered to enhance lipid solubility, which can improve tissue permeability and overall bioavailability . The 3-methylbutanamide (isovaleramide) group provides a lipophilic side chain that may contribute to target binding and influence the compound's pharmacokinetic profile. In silico studies on similar compounds suggest that they often comply with Lipinski's rule of five, indicating a high probability of good intestinal absorption, while also possessing low blood-brain barrier penetration potential, which could be advantageous for reducing central nervous system-related side effects . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS2/c1-4-14-9-12-11-8(15-9)10-7(13)5-6(2)3/h6H,4-5H2,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLZDCGGHYIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323773
Record name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

393565-21-4
Record name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethylthiol in the presence of a suitable catalyst.

    Attachment of the 3-Methylbutanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.

    Agrochemicals: The compound may be used as a precursor for the synthesis of herbicides and pesticides.

    Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The ethylsulfanyl group and the thiadiazole ring are likely involved in binding interactions with these targets, modulating their activity and resulting in the compound’s pharmacological or pesticidal effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name R Group (Position 5) Amide/Functional Group (Position 2) Biological Activity Reference
Target Compound Ethylsulfanyl 3-methylbutanamide Not reported -
N-(5-Benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolones Benzylthio Piperazinyl quinolone Antibacterial (vs. Gram±)
AZM-SH Sulfamoyl 3-sulfanylpropanamide Targeted nanotherapy
N-(5-Methoxymethyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Methoxymethyl 3-methylbutanamide Not reported
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Methylsulfanyl Acetamide Antimicrobial
Glybuzole tert-Butyl Benzenesulfonamide Oral hypoglycemic
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(phenylmethanesulfonyl)propanamide Butyl 3-(phenylmethanesulfonyl)propanamide Not reported

Substituent Effects at Position 5

  • Benzylthio (): The benzyl group increases lipophilicity and aromaticity, which may improve binding to bacterial targets (e.g., DNA gyrase in quinolone derivatives) but could reduce solubility .
  • Sulfamoyl (AZM-SH) : Introduces polarity and hydrogen-bonding capacity, favoring solubility and applications in targeted therapies .
  • tert-Butyl (Glybuzole) : A bulky substituent that may enhance metabolic stability and target selectivity, as seen in hypoglycemic agents .

Amide Group Variations at Position 2

  • 3-Methylbutanamide (Target Compound) : The branched alkyl chain balances lipophilicity and steric effects, which may influence pharmacokinetics.
  • Piperazinyl Quinolones (): The quinolone moiety confers distinct antibacterial mechanisms (e.g., topoisomerase inhibition), highlighting how amide modifications can redirect biological activity .
  • Acetamide () : A simpler, smaller group associated with antimicrobial activity, suggesting that larger amides (e.g., 3-methylbutanamide) might alter potency or spectrum .

Biological Activity

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. They have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties . The structural diversity of thiadiazole derivatives allows for various modifications that can enhance their biological efficacy.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15N3OS
  • CAS Number : 393565-21-4
  • Solubility : 28.4 µg/mL at pH 7.4.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The ethylsulfanyl group and the thiadiazole ring are likely involved in binding interactions that modulate the activity of these targets.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 mg/mL
Escherichia coli3.125 mg/mL
Candida albicans3.125 mg/mL
Aspergillus flavus3.125 mg/mL

These values suggest that the compound is comparable to established antimicrobial agents .

Anti-inflammatory Effects

Thiadiazoles have also demonstrated anti-inflammatory properties in various models. The presence of the thiadiazole ring may contribute to the inhibition of pro-inflammatory cytokines and mediators, making these compounds candidates for further development in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that substituted thiadiazoles exhibited significant antimicrobial effects against Phytophthora infestans, with an EC50 value lower than that of traditional fungicides .
  • Anticancer Activity Assessment : Another research project explored the anticancer properties of various thiadiazole derivatives and found that certain modifications led to enhanced cytotoxicity against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 5-mercapto-1,3,4-thiadiazole with 3-methylbutanoyl chloride in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. Solvents like dichloromethane or tetrahydrofuran are used, and the reaction is monitored by thin-layer chromatography (TLC). Post-reaction, the product is purified via recrystallization or column chromatography .

Key Reaction Conditions:

  • Acylating Agent: 3-Methylbutanoyl chloride
  • Solvent: Dichloromethane/THF
  • Temperature: Room temperature or mild heating (40–50°C)
  • Purification: Recrystallization (ethanol/water)

Q. What analytical techniques are used to confirm the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton and carbon environments (e.g., thiadiazole protons at δ 8–9 ppm, methyl groups at δ 1.0–1.5 ppm).
  • Infrared (IR) Spectroscopy: Peaks for amide C=O (~1650 cm⁻¹) and thiol S-H (~2550 cm⁻¹, if unoxidized).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 217.31 (C₇H₁₁N₃OS₂).
  • X-ray Crystallography: Single-crystal analysis using SHELXL for bond-length validation and spatial conformation (e.g., planar thiadiazole ring, dihedral angles between substituents) .

Q. What biological activities are associated with this compound?

Methodological Answer: Thiadiazole derivatives exhibit diverse bioactivities, as demonstrated in experimental models:

  • Antimicrobial: Tested via agar diffusion assays against Staphylococcus aureus and Escherichia coli (zone-of-inhibition metrics).
  • Antitumor: Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7).
  • Enzyme Inhibition: Urease inhibition assays (e.g., 70% inhibition at 100 µM) via spectrophotometric monitoring of ammonia release .

Q. Table 1: Representative Bioactivity Data

Bioassay TypeModel SystemKey Result (e.g., IC₅₀)Reference
Antitumor ActivityMCF-7 Cells12.5 µM
Urease InhibitionHelicobacter pylori70% inhibition at 100 µM

Advanced Research Questions

Q. How can synthesis yields be optimized to mitigate thiol oxidation?

Methodological Answer: Thiol oxidation is a critical challenge. Strategies include:

  • Inert Conditions: Use Schlenk lines or gloveboxes for moisture/oxygen-free environments.
  • Alternative Acylating Agents: Replace acyl chlorides with in situ-activated carboxylic acids (e.g., using DCC/DMAP).
  • Additives: Include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to stabilize the thiol group .

Experimental Optimization Workflow:

Screen solvents (e.g., DMF vs. THF) for solubility.

Vary stoichiometry (1:1 to 1:1.2, thiadiazole:acylating agent).

Monitor by TLC and LC-MS to detect oxidation byproducts.

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from substituent effects or assay variability. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varied substituents (e.g., ethyl vs. methyl groups) to isolate bioactivity drivers.
  • Standardized Assays: Use identical protocols (e.g., CLSI guidelines for antimicrobial testing) across labs.
  • Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Case Example:
A 2025 study found ethylsulfanyl derivatives 2× more potent than methyl analogs in urease inhibition, highlighting substituent size as a key factor .

Q. What computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., urease active site). Key residues: Cys592 (thiol interaction) and His519 (hydrogen bonding).
  • Molecular Dynamics (MD) Simulations: GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns).
  • QSAR Modeling: Predict bioactivity using descriptors like logP and polar surface area .

Q. How are crystallographic refinement challenges addressed for this compound?

Methodological Answer:

  • Data Collection: High-resolution (<1 Å) synchrotron X-ray data reduces twinning artifacts.
  • Refinement Software: SHELXL for robust handling of disordered solvent or twinning (e.g., Hooft parameter > 0.4).
  • Validation Tools: PLATON for symmetry checks and RIGUI for hydrogen-bond networks .

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